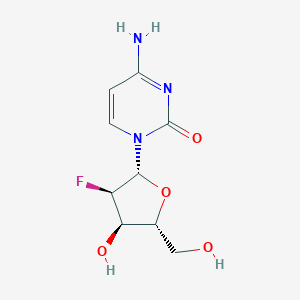

2'-Desoxi-2'-fluorocitidina

Descripción general

Descripción

2’-Desoxi-2’-fluorocitosina es un análogo de nucleósido que ha captado considerable atención debido a sus potentes propiedades antivirales. Es particularmente eficaz contra el virus de la fiebre hemorrágica de Crimea-Congo y ha mostrado promesa en la inhibición de la replicación de varios otros virus . La estructura del compuesto es similar a la de la citidina, con la notable sustitución de un átomo de flúor en la posición 2’, lo que aumenta su estabilidad y actividad biológica .

Aplicaciones Científicas De Investigación

Antiviral Applications

2'-FdC has demonstrated potent antiviral activities against several viruses, making it a valuable candidate in the fight against viral infections.

Efficacy Against Influenza Viruses

- In vitro Studies : 2'-FdC has been shown to inhibit various strains of influenza viruses, including H5N1 and pandemic H1N1. The 90% inhibitory concentrations (IC90) ranged from 0.13 µM to 4.6 µM in MDCK cells .

- In vivo Studies : In BALB/c mice infected with H5N1, treatment with 2'-FdC significantly improved survival rates (80% survival at 60 mg/kg/day) when administered shortly after infection .

Efficacy Against Hepatitis C Virus (HCV)

- 2'-FdC has been identified as a potent inhibitor of HCV replication in Huh-7 cells, showing an effective concentration (EC50) of 5.0 µM . Its low cytotoxicity (CC50 > 100 µM) makes it a promising candidate for further development.

Activity Against Crimean-Congo Hemorrhagic Fever Virus (CCHFV)

- Recent studies have highlighted the exceptional potency of 2'-FdC against CCHFV, with an EC50 of 61 nM, which is significantly more effective than ribavirin and favipiravir . It also exhibits synergistic effects when combined with T-705, enhancing its antiviral efficacy without increasing toxicity.

Antitumor Applications

The potential of 2'-FdC extends beyond viral infections; it also shows promise in cancer therapy.

Preclinical Studies

- In various preclinical models, 2'-FdC has been evaluated for its ability to inhibit tumor growth. The compound's effectiveness in targeting specific types of cancer cells is currently under investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2'-FdC is crucial for optimizing its therapeutic potential. The incorporation of fluorine at the 2' position enhances stability against nucleases and improves bioavailability compared to non-fluorinated counterparts .

Summary of Key Findings

| Application Area | Virus/Cancer Type | EC50/IC90 Values | Survival Rate | Notes |

|---|---|---|---|---|

| Antiviral | Influenza H5N1 | IC90: 0.13 - 4.6 µM | 80% | Effective in mouse model |

| Antiviral | Hepatitis C | EC50: 5.0 µM | N/A | Low cytotoxicity |

| Antiviral | Crimean-Congo Virus | EC50: 61 nM | N/A | Synergistic with T-705 |

| Antitumor | Various cancers | N/A | N/A | Mechanism involves DNA synthesis inhibition |

Mecanismo De Acción

2’-Desoxi-2’-fluorocitosina ejerce sus efectos al incorporarse al ARN o ADN viral, inhibiendo así la replicación viral. El átomo de flúor en la posición 2’ aumenta la estabilidad del compuesto y le permite actuar como un terminador de cadena durante la síntesis de ácidos nucleicos. Este mecanismo es particularmente eficaz contra las ARN polimerasas dependientes de ARN, lo que lo convierte en un potente inhibidor de varios virus ARN.

Compuestos similares:

2’-Desoxiciticina: Carece de la sustitución de flúor, lo que lo hace menos estable y menos eficaz como agente antiviral.

5-Fluorociticina: Contiene un átomo de flúor en la posición 5, lo que altera su actividad biológica y lo hace más adecuado para aplicaciones anticancerígenas.

Gemcitabina: Un análogo de nucleósido con dos átomos de flúor, utilizado principalmente como agente quimioterapéutico.

Singularidad: La sustitución única de 2’-Desoxi-2’-fluorocitosina en la posición 2’ proporciona un equilibrio entre la estabilidad y la actividad biológica, lo que la convierte en un agente antiviral particularmente eficaz.

Análisis Bioquímico

Biochemical Properties

2’-Deoxy-2’-fluorocytidine plays a crucial role in biochemical reactions by acting as an inhibitor of viral replication. It interacts with several enzymes and proteins, including the NS5B polymerase of the hepatitis C virus . This interaction inhibits the polymerase’s activity, preventing the synthesis of viral RNA. Additionally, 2’-Deoxy-2’-fluorocytidine can be phosphorylated to its triphosphate form, which further enhances its inhibitory effects on viral replication . The compound also shows synergy with other antiviral agents, such as T705, enhancing their efficacy against viral infections .

Cellular Effects

2’-Deoxy-2’-fluorocytidine has significant effects on various cell types and cellular processes. In macrophages, it has been shown to inhibit the replication of murine norovirus . This inhibition is partially reversed by the supplementation of cytidine triphosphate, indicating that 2’-Deoxy-2’-fluorocytidine interferes with nucleotide metabolism . The compound also affects cell signaling pathways and gene expression, leading to cytostasis in antiviral assays . These effects highlight its potential as a therapeutic agent in controlling viral infections.

Molecular Mechanism

The molecular mechanism of 2’-Deoxy-2’-fluorocytidine involves its incorporation into viral RNA, where it acts as a chain terminator . This incorporation prevents the elongation of the viral RNA strand, effectively halting viral replication. Additionally, 2’-Deoxy-2’-fluorocytidine inhibits the enzyme ribonucleotide reductase, which is essential for DNA synthesis . This inhibition further disrupts the replication of viral genomes. The compound’s ability to form triphosphate derivatives also contributes to its potent antiviral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Deoxy-2’-fluorocytidine have been observed to change over time. The compound is relatively stable, with a shelf life of several months when stored at -80°C . Its efficacy can diminish with repeated freeze-thaw cycles. Long-term studies have shown that 2’-Deoxy-2’-fluorocytidine maintains its antiviral activity over extended periods, although its cytotoxicity may increase at higher concentrations . These findings underscore the importance of proper storage and handling to preserve its effectiveness.

Dosage Effects in Animal Models

The effects of 2’-Deoxy-2’-fluorocytidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, it can induce cytotoxic effects, including growth inhibition of lymphoblastic cell lines . These dose-dependent effects highlight the need for careful dosage optimization to balance antiviral efficacy with potential adverse effects.

Metabolic Pathways

2’-Deoxy-2’-fluorocytidine is involved in several metabolic pathways, primarily through its conversion to 2’-deoxy-2’-fluorouridine and subsequent phosphorylation to the triphosphate level . This metabolic conversion is crucial for its antiviral activity, as the triphosphate form is the active inhibitor of viral replication. The compound also interacts with enzymes such as ribonucleotide reductase, further influencing its metabolic fate .

Transport and Distribution

Within cells and tissues, 2’-Deoxy-2’-fluorocytidine is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and subsequently phosphorylated to its active form . The compound’s distribution is influenced by its interactions with binding proteins and its ability to penetrate cellular membranes. These properties ensure its effective localization to sites of viral replication, enhancing its antiviral efficacy.

Subcellular Localization

The subcellular localization of 2’-Deoxy-2’-fluorocytidine is primarily within the cytoplasm, where it exerts its antiviral effects . The compound’s incorporation into viral RNA and interaction with ribonucleotide reductase occur within this compartment. Additionally, its phosphorylation to the triphosphate form takes place in the cytoplasm, further contributing to its antiviral activity. These localization patterns are essential for its function as an effective antiviral agent.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2’-Desoxi-2’-fluorocitosina generalmente implica la fluoración de 2’-desoxiciticina. Un método común incluye el uso de trifluoruro de dietilaminosulfuro (DAST) como agente fluorante. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis y garantizar un alto rendimiento .

Métodos de producción industrial: La producción industrial de 2’-Desoxi-2’-fluorocitosina a menudo emplea procesos de fluoración a gran escala. Estos procesos están optimizados para la eficiencia y el rendimiento, utilizando técnicas avanzadas como los reactores de flujo continuo para mantener condiciones de reacción constantes y minimizar los subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones: 2’-Desoxi-2’-fluorocitosina experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de flúor en la posición 2’ puede ser sustituido por otros nucleófilos en condiciones específicas.

Oxidación y reducción: El compuesto puede sufrir oxidación para formar óxidos correspondientes o reducción para producir derivados desoxi.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como tioles y aminas.

Oxidación y reducción: Los agentes oxidantes como el permanganato de potasio y los agentes reductores como el borohidruro de sodio se utilizan comúnmente.

Productos principales:

Reacciones de sustitución: Los productos incluyen varios nucleósidos sustituidos dependiendo del nucleófilo utilizado.

Oxidación y reducción: Los productos principales incluyen óxidos y derivados desoxi.

Comparación Con Compuestos Similares

2’-Deoxycytidine: Lacks the fluorine substitution, making it less stable and less effective as an antiviral agent.

5-Fluorocytidine: Contains a fluorine atom at the 5 position, which alters its biological activity and makes it more suitable for anticancer applications.

Gemcitabine: A nucleoside analog with two fluorine atoms, used primarily as a chemotherapeutic agent.

Uniqueness: 2’-Deoxy-2’-fluorocytidine’s unique substitution at the 2’ position provides a balance between stability and biological activity, making it particularly effective as an antiviral agent.

Actividad Biológica

2'-Deoxy-2'-fluorocytidine (2'-FdC) is a nucleoside analog that has garnered attention for its potent antiviral properties against various viral pathogens. This compound is particularly noted for its efficacy in inhibiting the replication of several viruses, including influenza and Crimean-Congo hemorrhagic fever virus (CCHFV). The biological activity of 2'-FdC has been extensively studied, revealing significant insights into its mechanisms of action, therapeutic potential, and safety profile.

2'-FdC functions primarily as an inhibitor of viral RNA synthesis. It is incorporated into viral RNA during replication, leading to chain termination. This mechanism disrupts the normal replication process of viruses, effectively reducing their ability to propagate within host cells. The compound has been shown to target both viral and cellular processes, enhancing its antiviral efficacy.

Key Research Findings

-

Inhibition of Influenza Viruses :

- 2'-FdC demonstrated broad-spectrum antiviral activity against various strains of influenza viruses, including H5N1 and pandemic H1N1. In vitro studies revealed 90% inhibitory concentrations (IC90) ranging from 0.13 µM to 4.6 µM in MDCK cells .

- In vivo studies using BALB/c mice infected with H5N1 showed that administration of 2'-FdC significantly improved survival rates (80% survival at a dose of 60 mg/kg/day) when treatment began 24 hours post-infection .

-

Efficacy Against CCHFV :

- A study identified 2'-FdC as a potent inhibitor of CCHFV with an effective concentration (EC50) of 61 ± 18 nM, which is approximately 200 times more potent than ribavirin .

- The compound was found to act synergistically with T-705 (favipiravir), enhancing its antiviral effects without causing cytotoxicity .

- Safety Profile :

Comparative Efficacy Table

Case Study: Influenza Treatment

In a controlled study involving BALB/c mice, researchers administered varying doses of 2'-FdC post-infection with H5N1. The results indicated that even when treatment was delayed up to 72 hours after exposure, significant protection (60% survival) was still observed, highlighting the compound's potential as a therapeutic agent in acute viral infections .

Case Study: CCHFV Inhibition

A high-throughput screening identified 2'-FdC as a leading candidate for treating CCHFV. The compound's ability to synergize with existing antiviral agents like T-705 suggests a promising avenue for developing combination therapies against emerging viral threats .

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZFZMCNALTPBY-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10212-20-1 | |

| Record name | 2′-Deoxy-2′-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10212-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-2'-deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010212201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-FLUORO-2'-DEOXYCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCY080JPY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.